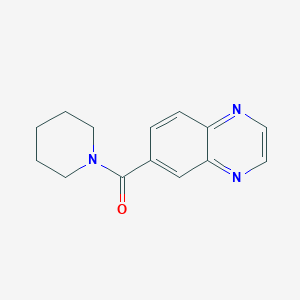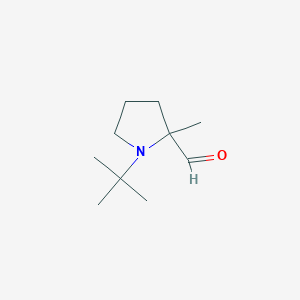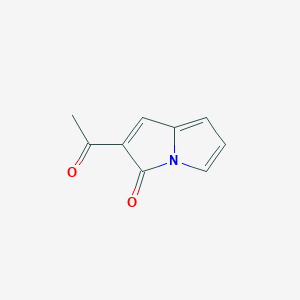
2-Acetyl-3H-pyrrolizin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-3H-pyrrolizin-3-one, also known as AP-3, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of scientific research. This compound is a derivative of pyrrolizidine alkaloids and is known for its unique structure and properties that make it a valuable tool for investigating different biological processes.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-3H-pyrrolizin-3-one has been extensively studied for its potential applications in various fields of scientific research, including pharmacology, toxicology, and biochemistry. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been investigated for its potential as a biomarker for liver toxicity and as a tool for studying the metabolism of pyrrolizidine alkaloids.
Wirkmechanismus
The mechanism of action of 2-Acetyl-3H-pyrrolizin-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of different biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the expression of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to exhibit anti-oxidant properties and to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-Acetyl-3H-pyrrolizin-3-one has several advantages for lab experiments, including its unique structure and properties that make it a valuable tool for investigating different biological processes. This compound is also readily available and can be synthesized through several methods. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the research on 2-Acetyl-3H-pyrrolizin-3-one, including the investigation of its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a biomarker for liver toxicity. Furthermore, the development of new synthesis methods for this compound and the investigation of its potential applications in other fields of scientific research, such as materials science and environmental science, are also important future directions.
Synthesemethoden
2-Acetyl-3H-pyrrolizin-3-one can be synthesized through several methods, including chemical synthesis, isolation from natural sources, and enzymatic synthesis. The chemical synthesis of this compound involves the reaction of pyrrolizidine alkaloids with acetic anhydride, resulting in the formation of this compound. The isolation of this compound from natural sources involves the extraction of pyrrolizidine alkaloids from plants that contain this compound. Enzymatic synthesis of this compound involves the use of enzymes to catalyze the reaction between pyrrolizidine alkaloids and acetyl-CoA.
Eigenschaften
CAS-Nummer |
195614-02-9 |
|---|---|
Molekularformel |
C9H7NO2 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-acetylpyrrolizin-3-one |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-5-7-3-2-4-10(7)9(8)12/h2-5H,1H3 |
InChI-Schlüssel |
DCVNMOZBWUDREJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=CC=CN2C1=O |
Kanonische SMILES |
CC(=O)C1=CC2=CC=CN2C1=O |
Synonyme |
3H-Pyrrolizin-3-one, 2-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



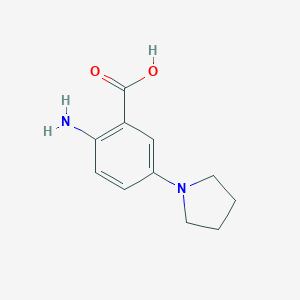
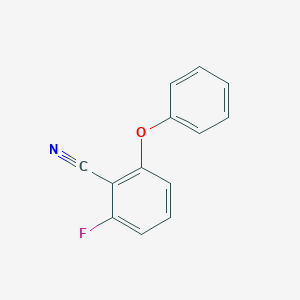
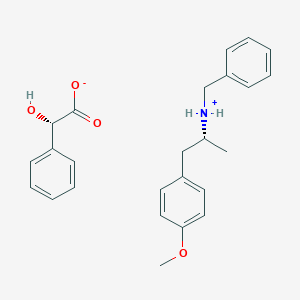
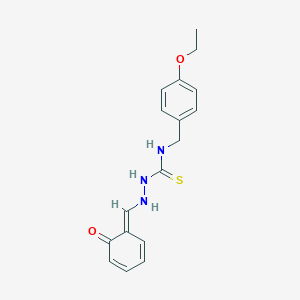
![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)
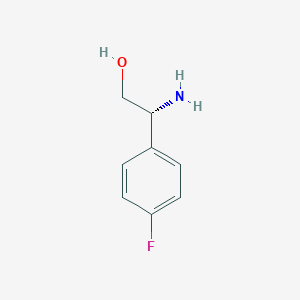
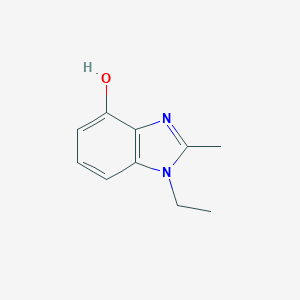
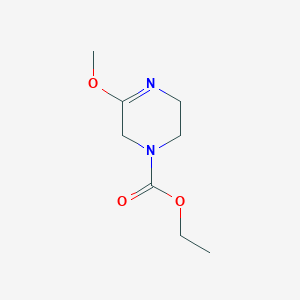
![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)
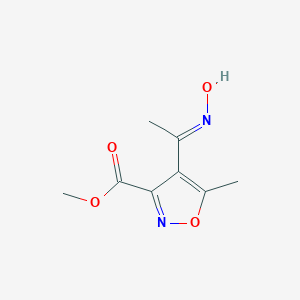
![Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B68902.png)
